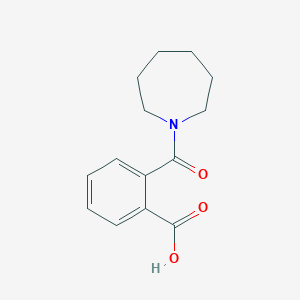![molecular formula C9H12N2O2 B183908 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol CAS No. 53476-71-4](/img/structure/B183908.png)
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol
Übersicht
Beschreibung
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol, also known as THCPD, is a cyclic pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the progression of Alzheimer's disease.
Biochemical and Physiological Effects
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to exhibit anticonvulsant, anti-inflammatory, and antitumor activities. Additionally, 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the progression of Alzheimer's disease. Furthermore, 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in the body. However, the limitations of using 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol in lab experiments include its limited solubility in water and its potential toxicity at high concentrations. Therefore, it is important to carefully consider the appropriate concentration of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol to use in experiments.
Zukünftige Richtungen
For research could include investigating the compound's potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to elucidate the mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol and to identify potential drug targets. Furthermore, the development of new synthetic methods for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol could be explored to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol involves the reaction of 2,4-pyrimidinedione with cycloheptanone in the presence of a reducing agent such as sodium borohydride. The reaction yields 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol as a white crystalline solid with a melting point of 180-182°C. The purity of the compound can be confirmed by NMR and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anti-inflammatory, and antitumor activities. The compound has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the progression of Alzheimer's disease. Additionally, 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-6-4-2-1-3-5-7(6)10-9(13)11-8/h1-5H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXILTEYPVYROAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310523 | |
| Record name | 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53476-71-4 | |
| Record name | 53476-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




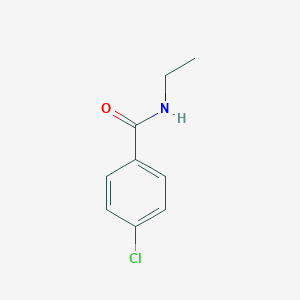
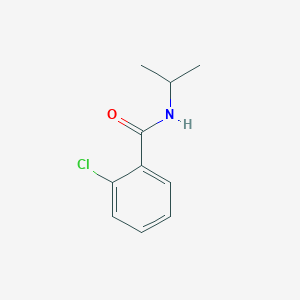
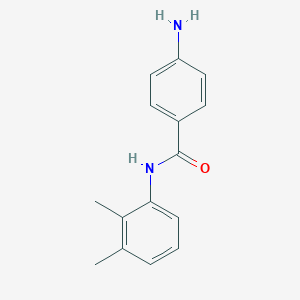
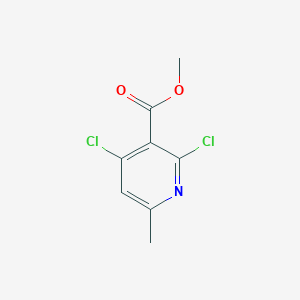

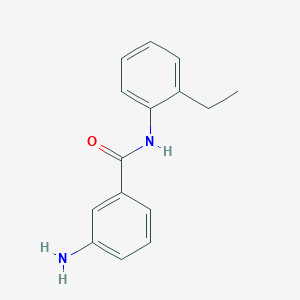
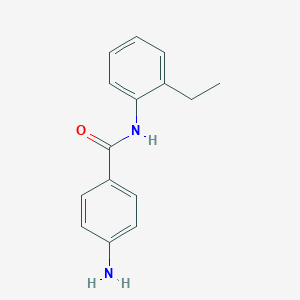
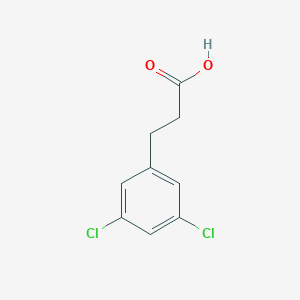
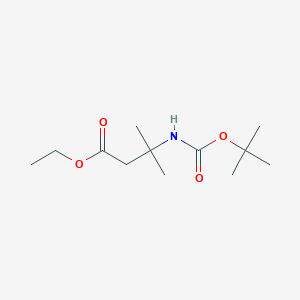
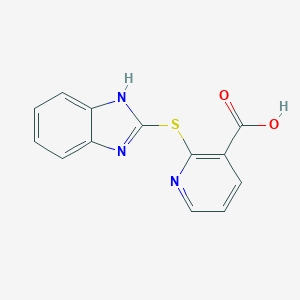
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)
